molecular formula C20H23NO3 B11633023 (6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone CAS No. 153396-88-4

(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone

Katalognummer: B11633023
CAS-Nummer: 153396-88-4
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: KIUMPASGKOAHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups and a phenylmethanone moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a suitable phenylmethanone derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Phenylmethanone derivatives
  • Quinoline and isoquinoline derivatives

Uniqueness

(6,7-Dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone is unique due to its specific structural features, such as the presence of methoxy groups and a phenylmethanone moiety

Eigenschaften

CAS-Nummer

153396-88-4

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

(6,7-dimethoxy-3,3-dimethyl-1,4-dihydroisoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C20H23NO3/c1-20(2)12-15-10-17(23-3)18(24-4)11-16(15)13-21(20)19(22)14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3

InChI-Schlüssel

KIUMPASGKOAHKD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=CC(=C(C=C2CN1C(=O)C3=CC=CC=C3)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.